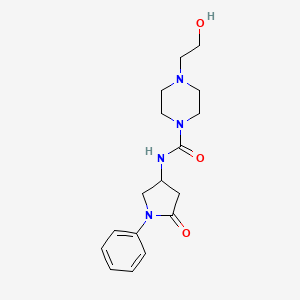![molecular formula C20H30ClN3O3S B6482559 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide CAS No. 897612-83-8](/img/structure/B6482559.png)
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide, commonly referred to as “CPP”, is a synthetic compound that has been used in a variety of scientific research applications. CPP is a member of the piperazine family of compounds, which are known for their ability to interact with a variety of biological molecules. CPP has been used to study the effects of various drugs on the body, as well as to investigate the effects of certain hormones on the brain. CPP has also been used to study the effects of various environmental toxins on the body and the environment.
作用机制
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical response .
Biochemical Pathways
The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders
Result of Action
The result of the compound’s action would depend on the physiological and pathological context in which it is used. Given its activity on the D4 dopamine receptor, it could potentially influence neurological processes and conditions associated with this receptor .
实验室实验的优点和局限性
CPP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of CPP is that it is relatively inexpensive and easy to synthesize. Additionally, CPP is highly soluble in water and other organic solvents, making it ideal for a variety of laboratory experiments. However, CPP is also known to be toxic in large doses, and it has been known to cause skin irritation in some individuals.
未来方向
The potential applications of CPP are vast, and there are a number of potential future directions for its use. One potential application is in the development of new drugs and treatments for various diseases, such as Alzheimer’s and Parkinson’s. Additionally, CPP could be used to study the effects of various environmental toxins on the body and the environment. CPP could also be used to study the effects of various hormones on the brain, as well as to investigate the effects of various drugs on the body. Additionally, CPP could be used to study the effects of various toxins on the body and the environment, as well as to investigate the effects of various hormones on the brain. Finally, CPP could be used to study the effects of various environmental toxins on the body and the environment, as well as to investigate the effects of various drugs on the body.
合成方法
CPP is synthesized by the reaction of 3-cyclopentylpropanamide with 4-chlorophenylpiperazine-1-sulfonyl chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an organic solvent. The reaction is typically carried out at room temperature, and is highly efficient and cost-effective.
科学研究应用
CPP has been used in a variety of scientific research applications, such as the study of the effects of drugs on the body, the study of the effects of hormones on the brain, and the study of the effects of environmental toxins on the body and the environment. CPP has also been used to study the effects of various drugs on the body, as well as to investigate the effects of certain hormones on the brain. CPP has also been used to study the effects of various environmental toxins on the body and the environment.
属性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O3S/c21-18-6-3-7-19(16-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)9-8-17-4-1-2-5-17/h3,6-7,16-17H,1-2,4-5,8-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRTLOODJINLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6482479.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6482484.png)

![6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B6482492.png)
![benzyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B6482500.png)
![3-butyl-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482505.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482510.png)
![1,7-dimethyl-3-(3-methylbutyl)-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482518.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482542.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482553.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea](/img/structure/B6482557.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide](/img/structure/B6482571.png)